molecular formula C12H15N5O2 B7101149 N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine

N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine

Cat. No.: B7101149
M. Wt: 261.28 g/mol
InChI Key: TVUSMWZNRPDTCK-UHFFFAOYSA-N
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Description

N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine is a complex organic compound that features both imidazole and pyridine rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Properties

IUPAC Name

N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-3-9-5-13-12(16-9)7-15-11-4-8(2)10(6-14-11)17(18)19/h4-6H,3,7H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUSMWZNRPDTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)CNC2=NC=C(C(=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine typically involves multi-step reactions. The reaction conditions often require the use of catalysts such as nickel or palladium to facilitate the cyclization and substitution processes .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, nickel or palladium catalysts for cyclization, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine is unique due to its combination of imidazole and pyridine rings, along with the presence of nitro, methyl, and ethyl groups.

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